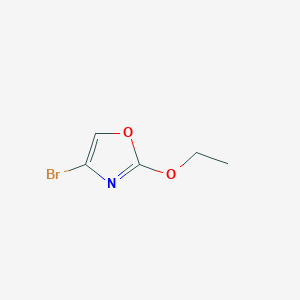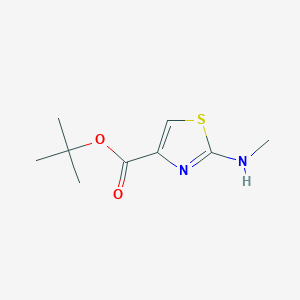
4-((3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile, also known as DSP-4, is a compound that has been widely used in scientific research for its ability to selectively damage noradrenergic neurons. This compound has been used to study the role of noradrenergic neurons in various physiological and pathological conditions, including depression, anxiety, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research efforts have been dedicated to synthesizing a range of heterocyclic compounds, demonstrating the versatility of enaminonitriles and related structures in creating pharmacologically relevant molecules. The utility of enaminonitriles in heterocyclic synthesis has been highlighted, with the synthesis of new pyrazole, pyridine, and pyrimidine derivatives from key intermediates. These compounds are characterized by spectral data, showing the potential for diverse chemical applications (Fadda, Etman, El-Seidy, & Elattar, 2012). Similarly, sulfolene pyridinones have been utilized as precursors for pyridinone ortho-quinodimethanes, trapped by in situ reaction with dienophiles, indicating their use in complex chemical syntheses (Govaerts, Vogels, Compernolle, & Hoornaert, 2002).
Antimicrobial and Biological Activities
Another significant area of application involves the evaluation of novel heterocycles for antimicrobial activity. Compounds based on pyrazole and pyrimidine structures have shown promising results against various bacterial and fungal strains. This includes the synthesis and antimicrobial activity assessment of new heterocycles, indicating the potential for these compounds to serve as templates for developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002; Alsaedi, Farghaly, & Shaaban, 2019).
Molecular and Crystal Structure Analysis
The detailed molecular and crystal structure analysis of synthesized compounds is crucial for understanding their chemical behavior and potential applications. For instance, the crystal structure of a synthesized pyran derivative was established through X-ray measurements, supporting its antimicrobial activity evaluation (Okasha et al., 2022). Such analyses are fundamental in the rational design of molecules with desired biological activities.
Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole bearing compounds, known for their biological activities, illustrates the application of sulfonylbenzonitrile derivatives in creating compounds with potential therapeutic applications. These compounds were evaluated for enzyme inhibition, showcasing the intersection of synthetic chemistry and biochemistry (Khalid et al., 2016).
Development of Biofilm and Enzyme Inhibitors
Research into bis(pyrazole-benzofuran) hybrids possessing a piperazine linker underscores the compound's relevance in addressing bacterial biofilms and enzyme inhibition. This research indicates a potential pathway for developing novel antimicrobial agents targeting specific bacterial mechanisms (Mekky & Sanad, 2020).
Eigenschaften
IUPAC Name |
4-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-22(2)17-18(21-10-9-20-17)26-15-4-3-11-23(13-15)27(24,25)16-7-5-14(12-19)6-8-16/h5-10,15H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAXYLMOTMKPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(2-Chlorophenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2733282.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2733285.png)
![(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733286.png)



